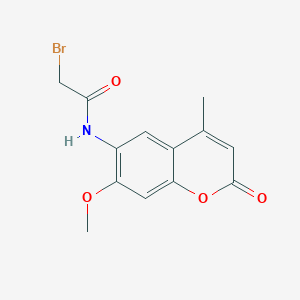
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is a synthetic organic compound belonging to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl ring system substituted with a methoxy group, a methyl group, and a bromoacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methyl-2-oxo-2H-chromene. This can be achieved through the condensation of appropriate starting materials such as 4-methylumbelliferone and methoxybenzaldehyde in the presence of a base.
Bromination: The chromene derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. This step introduces the bromo group at the desired position on the chromene ring.
Amidation: The final step involves the reaction of the brominated chromene derivative with an amine, such as acetamide, under suitable conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction: The chromenyl ring system can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized chromenyl derivatives.
Reduction: Formation of reduced chromenyl derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
7-Methoxy-4-methylcoumarin: A structurally related compound with similar chromenyl ring system but lacking the bromoacetamide moiety.
4-Methylumbelliferone: Another related compound with a similar chromenyl ring system but different substituents.
Uniqueness
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H12BrNO4 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC名 |
2-bromo-N-(7-methoxy-4-methyl-2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C13H12BrNO4/c1-7-3-13(17)19-10-5-11(18-2)9(4-8(7)10)15-12(16)6-14/h3-5H,6H2,1-2H3,(H,15,16) |
InChIキー |
JFLIOJJLJRBEFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)NC(=O)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)

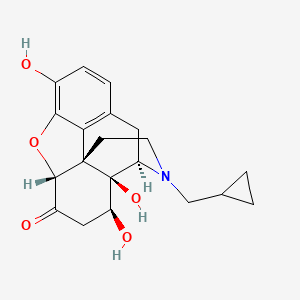
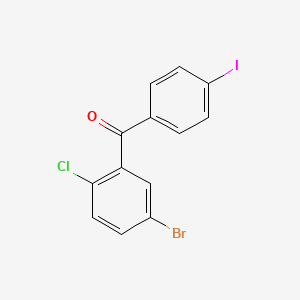
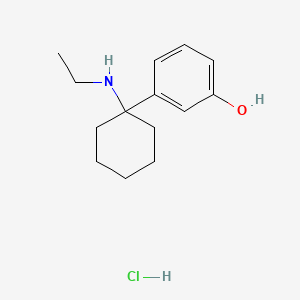
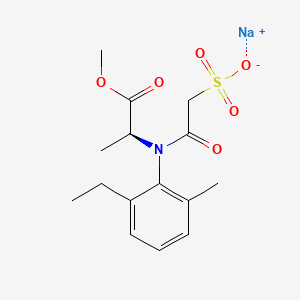
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
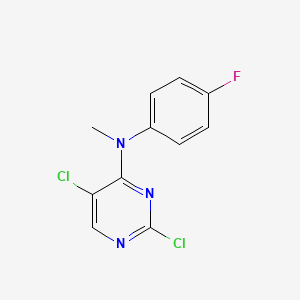
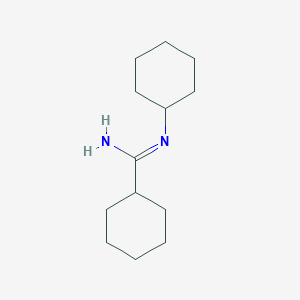
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
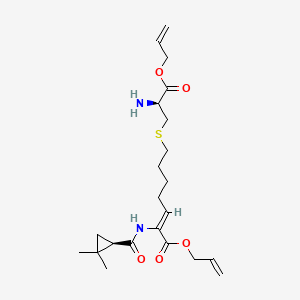
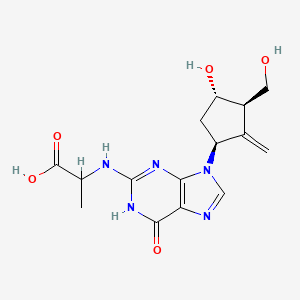
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

